molecular formula C10H12N2O B1379085 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one CAS No. 1363337-85-2

7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Cat. No. B1379085
M. Wt: 176.21 g/mol
InChI Key: DWBTURLUUARLNW-UHFFFAOYSA-N
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Description

7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, commonly known as AMID, is an organic compound with a wide range of applications in the medical, pharmaceutical, and chemical industries. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 191.24 g/mol. AMID is used in the synthesis of various drugs, as an intermediate in the synthesis of pharmaceuticals, and as a reagent in organic synthesis.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 7-amino-4-methylquinolin-2(1H)-one, closely related to 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one, possess potential anticancer activity. A study by Kubica et al. (2018) involved the synthesis of novel derivatives and their evaluation through cell viability and wound healing assays. It was found that these compounds selectively targeted cancer cells, with varying activity against different cancer types, and some showed the ability to inhibit cell migration. This indicates that such compounds could be promising candidates for anti-cancer drugs (Kubica et al., 2018).

Role in Enzyme Inhibition

Another study explored the role of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (a compound structurally similar to 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one) in inhibiting phenylethanolamine N-methyltransferase, an enzyme, compared to its affinity toward the alpha 2-adrenoceptor. This study, conducted by Grunewald et al. (1997), revealed insights into the selectivity of this compound for enzyme inhibition, suggesting potential applications in targeted therapeutic interventions (Grunewald et al., 1997).

Synthesis of Novel Compounds

Ali et al. (2008) reported on the efficient preparation of derivatives of methyl 2-[2-(3-acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] alkanoates, showcasing the versatility of compounds related to 7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one in synthesizing a range of chemical entities. This highlights the compound's potential as a building block in synthetic chemistry (Ali et al., 2008).

properties

IUPAC Name

7-amino-2-methyl-1,4-dihydroisoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12-6-8-4-9(11)3-2-7(8)5-10(12)13/h2-4H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBTURLUUARLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(CC1=O)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Yang, LG Ulysse, MD McLaws… - … Process Research & …, 2012 - ACS Publications
Early process development toward a triple reuptake inhibitor is described. Three different routes were evaluated; one of them was optimized and scaled up to generate 470 g of API as …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk

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